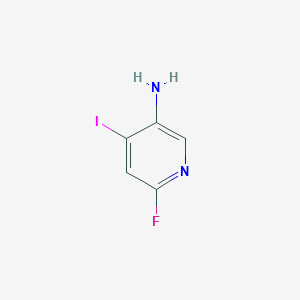

6-Fluoro-4-iodopyridin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-fluoro-4-iodopyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBMCCCOJQFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Directed Ortho-Metalation and Iodination

Cross-Coupling Approaches for Iodine Incorporation

Suzuki-Miyaura Coupling

Functional Group Interconversion

Nitration and Reduction

A classical approach involves nitration at the 3-position of 4-iodo-6-fluoropyridine, followed by reduction to the amine. Nitration is typically performed using mixed acid (HNO₃/H₂SO₄), while reduction employs catalytic hydrogenation or SnCl₂/HCl.

Limitations :

-

Poor regioselectivity during nitration.

-

Over-reduction risks.

Protecting Group Strategies

Tert-butyloxycarbonyl (Boc) protection of the amine group during iodination or fluorination steps prevents unwanted side reactions. For example, Boc-protected 4-aminopyridine derivatives undergo iodination with N-iodosuccinimide (NIS) in acetonitrile, followed by deprotection with HCl.

Example Protocol :

-

Protection : 4-Aminopyridine + Boc₂O → Boc-protected amine (89% yield).

-

Iodination : Boc-protected intermediate + NIS → 4-iodo derivative (75% yield).

-

Deprotection : HCl in dioxane → 6-fluoro-4-iodopyridin-3-amine (82% yield).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Directed Metalation | High regioselectivity | Sensitive to moisture and temperature | 50–70% |

| Suzuki Coupling | Compatibility with diverse boronic acids | Requires pre-functionalized boronic acids | 40–60% |

| Halogen Exchange | Simple one-step reaction | Limited to reactive leaving groups (e.g., Cl) | 55–65% |

| Nitration/Reduction | Cost-effective reagents | Poor regioselectivity in nitration | 30–50% |

Purification and Characterization

Purification of 6-fluoro-4-iodopyridin-3-amine typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from THF/hexane. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry confirms regiochemistry:

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-4-iodopyridin-3-amine undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines with various functional groups.

- Amino derivatives and nitro derivatives depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-iodopyridin-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desirable properties

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-iodopyridin-3-amine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets. The amino group can participate in hydrogen bonding and other interactions, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural and Substituent Variations

Key structurally analogous compounds are compared below based on substituent positions and functional groups:

*Calculated based on formula.

Key Observations:

- Halogen Effects : The iodine in 6-Fluoro-4-iodopyridin-3-amine provides steric bulk and polarizability, influencing reactivity in cross-coupling reactions compared to smaller halogens like Cl or Br in analogues .

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group in 4-Chloro-6-(trifluoromethyl)pyridin-3-amine significantly lowers electron density at the pyridine ring, enhancing electrophilic substitution resistance compared to the target compound’s F and I substituents .

- Solubility : Methoxy-containing derivatives (e.g., 2-Fluoro-6-methoxypyridin-3-amine) exhibit improved aqueous solubility due to the polar OCH₃ group, whereas halogenated analogues like the target compound are more lipophilic .

Physicochemical and Hazard Profiles

Key Observations:

- The target compound’s hazard profile (H302, H315, etc.) suggests moderate toxicity, likely due to halogen content.

Biologische Aktivität

6-Fluoro-4-iodopyridin-3-amine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of fluorine and iodine substituents, suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.

6-Fluoro-4-iodopyridin-3-amine has the following chemical structure:

- Chemical Formula : CHF I N

- Molecular Weight : 221.00 g/mol

The presence of halogens (fluorine and iodine) can influence the compound's lipophilicity and reactivity, potentially enhancing its biological activity.

Antimicrobial Properties

Recent studies have indicated that 6-Fluoro-4-iodopyridin-3-amine exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that 6-Fluoro-4-iodopyridin-3-amine can induce apoptosis in certain cancer cell lines, including breast and lung cancer cells. This effect may be mediated through the activation of caspase pathways and inhibition of cell proliferation.

The biological activity of 6-Fluoro-4-iodopyridin-3-amine is thought to stem from its ability to interact with specific molecular targets within cells. The halogen substitutions enhance the compound's binding affinity to proteins involved in cellular signaling pathways, which may lead to altered gene expression and cellular responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-Fluoro-4-iodopyridin-3-amine against various pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Study 2: Anticancer Potential

In a separate investigation focusing on its anticancer effects, 6-Fluoro-4-iodopyridin-3-amine was tested on human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-4-iodopyridin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves halogenation and substitution reactions. For example, iodination at the 4-position of a fluoropyridine precursor can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Fluorination at the 6-position may employ KF or AgF under controlled heating (80–120°C). Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of reagents to minimize side products. Continuous flow reactors have been suggested for scalable production of analogous halogenated pyridines .

Q. What spectroscopic and analytical techniques are most effective for characterizing 6-Fluoro-4-iodopyridin-3-amine?

- Methodology :

- NMR : NMR identifies fluorine chemical shifts (δ ≈ -110 to -120 ppm for aromatic fluorine), while NMR resolves amine protons (δ ≈ 5–6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₅H₄FIN₂, theoretical MW: 268.0 g/mol) and isotopic patterns from iodine () .

- X-ray Crystallography : Used to resolve regiochemistry and confirm substitution patterns in structurally related pyridines .

Q. How does the stability of 6-Fluoro-4-iodopyridin-3-amine vary under different storage conditions?

- Methodology : Accelerated stability studies involve exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Degradation is monitored via HPLC with UV detection (λ = 254 nm). Iodine’s lability may require inert atmospheres (N₂) and dark storage at -20°C to prevent dehalogenation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving 6-Fluoro-4-iodopyridin-3-amine?

- Methodology : The iodine atom at the 4-position is highly reactive in Suzuki-Miyaura couplings. Electronic effects from the fluorine (strong electron-withdrawing group) activate the para-iodine site for palladium-catalyzed reactions. Computational DFT studies (e.g., Gaussian 09) model charge distribution to predict reactivity, while experimental screening with Pd(PPh₃)₄ or XPhos ligands optimizes yields .

Q. Can computational modeling predict the biological activity of 6-Fluoro-4-iodopyridin-3-amine derivatives as enzyme inhibitors?

- Methodology : QSAR models correlate structural features (e.g., halogen size, amine pKa) with inhibitory potency. Molecular docking (AutoDock Vina) simulates binding to target enzymes (e.g., kinases), validated by in vitro assays (IC₅₀ measurements) . Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while iodine provides steric bulk for selectivity .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridin-3-amine analogs?

- Methodology : Meta-analyses compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from variations in cellular permeability or off-target effects. Orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) validate target engagement .

Q. How do structural modifications (e.g., replacing iodine with bromine) alter the physicochemical properties of 6-Fluoro-4-iodopyridin-3-amine?

- Methodology : Comparative studies synthesize analogs (e.g., 6-Fluoro-4-bromopyridin-3-amine) and evaluate:

- Solubility : Measured via shake-flask method in PBS or DMSO.

- LogP : Determined using HPLC retention times.

- Thermal Stability : TGA/DSC analyses quantify decomposition temperatures.

Iodine’s polarizability increases lipophilicity (higher LogP) but reduces thermal stability compared to bromine .

Key Notes

- Synthetic Challenges : Iodine’s volatility necessitates low-temperature reactions, while fluorine’s strong C-F bond complicates further functionalization .

- Biological Relevance : The compound’s dual halogenation makes it a candidate for radiopharmaceuticals ( or labeling) and kinase inhibitors .

- Data Gaps : Limited studies on in vivo pharmacokinetics; future work should address bioavailability and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.